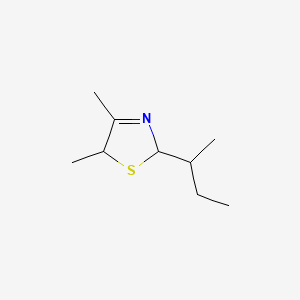

2-(2-Butyl)-4,5-dimethyl-3-thiazoline

Description

Properties

IUPAC Name |

2-butan-2-yl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-5-6(2)9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBOQJFNAYJWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1N=C(C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047156 | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; meaty, spicy, vegetable odour | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

71.00 °C. @ 4.00 mm Hg | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65894-82-8 | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65894-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,5-dimethyl-2,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Stereochemical Considerations of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Thiazoline (B8809763) Ring System Topology

Thiazolines are a class of five-membered heterocyclic compounds characterized by the presence of one sulfur and one nitrogen atom within the ring. wikipedia.org Three structural isomers of thiazoline are possible, distinguished by the location of the double bond. wikipedia.org The compound 2-(2-Butyl)-4,5-dimethyl-3-thiazoline belongs to the 3-thiazoline (or Δ³-thiazoline) isomer group, where the double bond is positioned between the nitrogen atom at position 3 and the carbon atom at position 2.

The fundamental topology of this ring system is a non-planar, five-membered structure. The presence of the sulfur heteroatom allows for a degree of flexibility, yet the endocyclic double bond imposes significant conformational constraints. This core structure serves as the scaffold for the substituent groups that define the compound's identity and stereochemistry.

Substituent Effects and Conformational Analysis

The conformational behavior of the 2-(2-Butyl)-4,5-dimethyl-3-thiazoline molecule is heavily influenced by the steric and electronic properties of its substituents: a sec-butyl group at the C2 position and methyl groups at the C4 and C5 positions. ontosight.ai

Isomeric Forms: Cis and Trans Diastereoisomers

The presence of chiral centers at the C4 and C5 positions, where the two methyl groups are attached, gives rise to diastereoisomerism. The relative spatial orientation of these two methyl groups with respect to the thiazoline ring plane defines the cis and trans isomers.

Cis Isomer : The methyl groups at C4 and C5 are on the same side of the ring.

Trans Isomer : The methyl groups at C4 and C5 are on opposite sides of the ring.

These diastereomers are distinct chemical compounds with unique structural identifiers and properties. nist.govnist.gov

Table 1: Properties of Cis and Trans Diastereoisomers

| Property | Cis-2-(2-Butyl)-4,5-dimethyl-3-thiazoline | Trans-2-(2-Butyl)-4,5-dimethyl-3-thiazoline |

|---|---|---|

| Molecular Formula | C₉H₁₇NS nist.gov | C₉H₁₇NS nist.gov |

| Molecular Weight | 171.303 g/mol nist.gov | 171.303 g/mol nist.gov |

| IUPAC Standard InChIKey | AZBKKBJOXUCAPP-BDAKNGLRSA-N nist.gov | AZBKKBJOXUCAPP-IUCAKERBSA-N nist.gov |

Racemic Mixture Analysis of Stereoisomers

Commercially available or synthetically produced 2-(2-Butyl)-4,5-dimethyl-3-thiazoline is typically encountered as a mixture of its stereoisomers. In addition to the cis/trans diastereomerism arising from the C4 and C5 positions, the sec-butyl group at C2 contains a chiral center. Consequently, both the cis and the trans diastereomers exist as a pair of enantiomers (R/S configurations).

Therefore, the compound is a mixture of diastereoisomers, each of which is racemic. thegoodscentscompany.com Evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have noted that the substance is often a mixture containing approximately 60% cis and 40% trans isomers, with each of these being a racemic pair. thegoodscentscompany.com This complex isomeric composition is critical for analytical characterization, as techniques such as chromatography and spectroscopy will resolve signals corresponding to the different stereoisomers present in the sample.

Synthetic Methodologies for 2 2 Butyl 4,5 Dimethyl 3 Thiazoline and Derivatives

Conventional Synthetic Routes

Conventional synthesis of 2-thiazolines, including 2-(2-butyl)-4,5-dimethyl-3-thiazoline, typically relies on condensation reactions. One of the most common approaches involves the reaction of a β-aminothiol with an appropriate carbonyl compound or its derivative. researchgate.net For the target molecule, this would involve the condensation of 3-mercapto-2-aminobutane with 2-methylbutanal or a related carboxylic acid derivative.

Another primary conventional method is the cyclodehydration of N-(β-hydroxy)thioamides. acs.org This route begins with a β-amino alcohol, which is first converted to an N-(β-hydroxy)amide and then thionated using a reagent like Lawesson's reagent to yield the thioamide intermediate. Subsequent acid-catalyzed cyclization and dehydration produce the final thiazoline (B8809763) ring. acs.orgnih.gov

These traditional methods often require reflux conditions, extended reaction times, and sometimes harsh reagents. While effective, the efficiency and environmental impact of these routes have led researchers to explore more advanced synthetic approaches. nih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including thiazolines. This technique offers significant advantages over conventional heating, primarily through reduced reaction times, often from hours to minutes, and frequently improved yields. mdpi.comresearchgate.net

The application of microwave irradiation is particularly effective for multicomponent reactions like the Asinger synthesis, which can be adapted to produce various thiazolines. mdpi.com Studies have demonstrated that microwave-assisted synthesis of 2,4-disubstituted thiazolines can achieve comparable or higher yields at lower temperatures (e.g., 40 °C) and in much shorter timeframes than traditional room temperature methods. mdpi.comresearchgate.net For instance, the Hantzsch thiazole (B1198619) synthesis, a related reaction, shows significantly lower yields and requires longer reaction times and more rigorous purification when performed under conventional reflux compared to microwave irradiation. nih.gov An efficient microwave-assisted method for synthesizing 2-substituted thiazolines involves the ring closure of β-thioamidoalcohols, promoted by ethyl polyphosphate (PPE), achieving high yields in as little as one minute. thieme-connect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazoline Synthesis

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Hantzsch | Reflux (Methanol) | 8 hours | Lower | nih.gov |

| Microwave-Assisted Hantzsch | Microwave Irradiation | < 30 minutes | Higher | nih.gov |

| Asinger Reaction (Conventional) | Room Temperature | Several hours | 33-90% | researchgate.net |

| Asinger Reaction (Microwave) | 40°C (200 W) | Shorter | 33-90% | researchgate.net |

| PPE-Promoted Cyclization | 90°C (Microwave) | 1 minute | 90% | thieme-connect.com |

Base-Promoted Cyclization and Ring-Opening Reactions

Base-promoted reactions are integral to several thiazoline synthetic pathways. In many condensation reactions, a base is used to facilitate the initial nucleophilic attack and subsequent cyclization. For example, a base like triethylamine (B128534) or sodium acetate (B1210297) can be employed to deprotonate the thiol group of the β-aminothiol, enhancing its nucleophilicity towards the carbonyl carbon of an aldehyde or nitrile. nih.govresearchgate.net

A notable strategy involves the ring-opening of a precursor heterocycle followed by cyclization to form the thiazoline. One such route uses oxazolines as intermediates. The oxazoline (B21484) ring can be opened via sulfhydrolysis with reagents like hydrogen sulfide (B99878) (H₂S) or thionated with phosphorus pentasulfide (P₂S₅). acs.org This ring-opening step generates an N-(β-hydroxy)thioamide, which then undergoes intramolecular cyclization to yield the more stable thiazoline ring. acs.org This cascade of ring-opening and cyclization provides a modular approach to thiazoline synthesis starting from readily available β-amino alcohols. acs.org

Precursor Compounds and Reaction Intermediates

The synthesis of 2-(2-butyl)-4,5-dimethyl-3-thiazoline requires specific precursor compounds that provide the necessary carbon, nitrogen, and sulfur atoms for the heterocyclic ring and its substituents.

β-Aminothiol Precursor : The 4,5-dimethyl substitution pattern on the thiazoline ring points to the use of 3-mercapto-2-aminobutane as the key precursor. This compound contains the requisite stereocenters that will become the C4 and C5 positions of the ring.

Carbonyl Precursor : The 2-(2-butyl) substituent is introduced using a carbonyl compound. The most direct precursor is 2-methylbutanal (also known as 2-methylbutyraldehyde). Alternatively, related derivatives such as 2-methylbutanoic acid or its esters and nitriles can be used, depending on the specific synthetic protocol. researchgate.net

Key reaction intermediates formed during the synthesis include:

Iminium Salts : In condensation reactions between the aminothiol (B82208) and the aldehyde, an iminium ion is a common intermediate prior to the final ring closure by the thiol group. researchgate.net

N-(β-hydroxy)thioamides : When the synthesis starts from a β-amino alcohol, the corresponding N-(β-hydroxy)thioamide is a crucial intermediate that undergoes cyclodehydration to form the thiazoline ring. acs.org

Thioimidate Salts : In halocyclization reactions, S-allyl thioimidate salts can serve as precursors that cyclize to form quaternary-substituted thiazolines. acs.org

Yield Optimization and Reaction Efficiency Studies

Optimizing the yield and efficiency of thiazoline synthesis is a central goal of methodological studies. Key factors influencing the outcome include the choice of catalyst, solvent, temperature, and reaction time.

Microwave-assisted methods have consistently shown superior efficiency over conventional heating, providing higher yields in significantly shorter times. nih.govresearchgate.net The choice of solvent can also be critical; for instance, using hexafluoroisopropanol (HFIP) has been shown to promote the synthesis of thiazolines from thiourea (B124793) and ethyl 4-bromocrotonate, resulting in clean product formation and high yields (90%). nih.gov In other cases, catalyst-free systems using water as a green solvent have been developed for the synthesis of 2-(alkylsulfanyl)thiazoles, a related class of compounds. bepls.com

The addition of auxiliary reagents can also enhance yield. In the synthesis of thiazolo[5,4-d]thiazoles, the inclusion of sodium metabisulfite (B1197395) as an oxidant significantly increased the yield of the dehydrogenation step, boosting it from 8% to 75% in one case. mdpi.com Careful optimization of catalyst loading, reaction temperature, and duration is essential for maximizing the efficiency of any given synthetic protocol. rsc.org

Purification Techniques in Synthesis

The isolation and purification of the final thiazoline product are critical for obtaining a compound of high purity. The techniques employed depend on the physical properties of the product and the nature of the impurities.

Filtration and Recrystallization : For reactions that produce a solid product and inorganic salt byproducts, a simple filtration can be highly effective. The crude product can then be further purified by recrystallization from a suitable solvent, such as ethyl acetate or methyl tert-butyl ether. nih.govresearchgate.net This method is often sufficient for purification-free protocols where the reaction proceeds cleanly. nih.gov

Chromatography : When the reaction mixture contains multiple components with similar solubility, column chromatography is the preferred method of purification. chemrxiv.org This technique separates compounds based on their differential adsorption to a stationary phase.

Salt Metathesis : For thiazolium salts, a purification-free method involves thionation followed by simple filtration and salt metathesis with an agent like sodium tetrafluoroborate (B81430) to yield the pure salt, avoiding the need for chromatography. usask.caresearchgate.net

Distillation : As 2-(2-butyl)-4,5-dimethyl-3-thiazoline is a liquid at room temperature, fractional distillation under reduced pressure can be an effective method for purification, separating it from less volatile impurities or starting materials. thegoodscentscompany.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Oxidation Pathways and Product Characterization (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiazoline (B8809763) ring is susceptible to oxidation, typically yielding sulfoxides and, under more stringent conditions, sulfones. The oxidation of thiazolidines, the saturated analogs of thiazolines, can be selectively controlled to produce thiazolines, but over-oxidation can lead to the formation of N-oxides, sulfoxides, or sulfones. acs.org For 2-(2-butyl)-4,5-dimethyl-3-thiazoline, oxidation with mild reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures would likely yield the corresponding S-oxide (a sulfoxide). Further oxidation with a stronger oxidizing agent or an excess of the reagent could produce the S,S-dioxide (a sulfone).

The characterization of these products would rely on spectroscopic methods. In Infrared (IR) spectroscopy, the formation of a sulfoxide (B87167) introduces a strong S=O stretching band around 1030-1070 cm⁻¹, while a sulfone would show two characteristic S(=O)₂ stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift for the protons on the carbons adjacent to the oxidized sulfur atom (C2 and C5).

Table 1: Expected Products from the Oxidation of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline

| Oxidizing Agent | Probable Major Product |

|---|---|

| m-CPBA (1 equivalent) | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline 1-oxide (Sulfoxide) |

| H₂O₂ | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline 1-oxide (Sulfoxide) |

| m-CPBA (>2 equivalents) | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline 1,1-dioxide (Sulfone) |

Reduction Reactions and Thiazolidine (B150603) Formation

The imine (C=N) bond in the 3-thiazoline ring can be reduced to form the corresponding saturated heterocycle, 2-(2-butyl)-4,5-dimethyl-thiazolidine. This transformation is a common reaction for thiazolines, converting them into their thiazolidine analogues. acs.org The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) or with chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting thiazolidine would possess three stereocenters (at C2, C4, and C5), leading to a mixture of diastereomers.

The formation of the thiazolidine product can be confirmed by the disappearance of the C=N stretch in the IR spectrum and the appearance of an N-H stretch. In ¹H NMR, the signals corresponding to the protons at C4 and C5 would shift, and a new proton signal for the C2 position would appear in the saturated region of the spectrum.

Table 2: Reagents for the Reduction of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 2-(2-Butyl)-4,5-dimethylthiazolidine |

| Catalytic Hydrogenation (H₂/Pd) | 2-(2-Butyl)-4,5-dimethylthiazolidine |

Electrophilic Substitution Reactions

Electrophilic attacks on the 2-(2-butyl)-4,5-dimethyl-3-thiazoline molecule are expected to occur primarily at the nucleophilic nitrogen atom. Protonation with acids or alkylation with alkyl halides leads to the formation of thiazolinium salts. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom makes it the most basic and nucleophilic site in the ring. pharmaguideline.com

Electrophilic substitution on the carbon atoms of the thiazoline ring is less common compared to its aromatic counterpart, thiazole (B1198619). numberanalytics.com However, the C4 and C5 positions are substituted with electron-donating methyl groups, which might slightly increase the electron density of the C4=C5 double bond, though significant electrophilic addition or substitution at these positions is not a primary reaction pathway for this class of compounds. The reactivity is dominated by the heteroatoms and the imine functional group.

Nucleophilic Substitution Reactions

The most significant electrophilic center in the thiazoline ring is the C2 carbon of the imine bond. rsc.orgnih.gov This position is susceptible to attack by nucleophiles. Such reactions often lead to the opening of the thiazoline ring. For instance, acidic hydrolysis involves the protonation of the ring nitrogen, followed by the attack of a water molecule on the C2 carbon. acs.org This leads to a tetrahedral intermediate (a 2-hydroxythiazolidine), which can then undergo ring cleavage to form an N-acylated aminothiol (B82208). acs.org

Strong nucleophiles can also induce ring opening. The mechanism typically involves the nucleophile attacking the C2 carbon, breaking the C=N bond, and forming a tetrahedral intermediate. Subsequent protonation and cleavage of the C-S or C-N bond can lead to various ring-opened products. Reactions involving nucleophilic attack often require activation of the ring, for example, through quaternization of the nitrogen atom, which increases the electrophilicity of the C2 position. pharmaguideline.com

Ring Transformations and Rearrangement Mechanisms

Thiazoline rings can undergo various transformations and rearrangements, often initiated by nucleophilic attack or under thermal/acidic conditions. A common mechanism involves a nucleophilic attack on the C2 carbon, leading to a tetrahedral intermediate that can subsequently rearrange. pearson.com In some cases, nucleophile-induced ring contraction can occur, where a larger ring containing a thiazine (B8601807) moiety transforms into a more stable thiazole derivative. nih.govbeilstein-journals.org This proceeds through a cleavage of an S-C bond, followed by an intramolecular cyclization. nih.govbeilstein-journals.org

For 2-(2-butyl)-4,5-dimethyl-3-thiazoline, a plausible acid-catalyzed rearrangement could involve protonation of the nitrogen, followed by ring opening to form a carbocation intermediate, which could then re-cyclize or rearrange to a more stable structure. For example, rearrangement mechanisms involving a transannular nucleophilic attack by the nitrogen at an sp³ carbon have been proposed for related heterocyclic systems. rsc.org

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics: The rates of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The 2-butyl group at C2 and the methyl groups at C4 and C5 create steric hindrance. This would slow down the rate of attack by bulky nucleophiles at the C2 position.

Electronic Effects: The alkyl groups (butyl and methyl) are weakly electron-donating. This slightly increases the electron density in the ring, potentially decreasing the electrophilicity of the C2 carbon and slowing down nucleophilic attack compared to an unsubstituted thiazoline.

Solvent Effects: The polarity of the solvent can influence reaction rates, especially for reactions involving charge separation in the transition state, such as the formation of thiazolinium salts.

Thermodynamic Analyses:

Ring Strain: The five-membered thiazoline ring has some degree of ring strain, which can be a driving force for ring-opening reactions that lead to more stable, acyclic products.

Product Stability: The thermodynamic favorability of a reaction depends on the relative stability of the reactants and products. For example, the reduction to a thiazolidine removes the C=N double bond and relieves some strain, suggesting this reaction is likely thermodynamically favorable. Conversely, oxidation to a sulfone introduces significant steric and electronic repulsion, requiring a larger energy input.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the thermodynamics and kinetics of reactions involving heterocyclic compounds. researchgate.netmdpi.com Such studies on 2-(2-butyl)-4,5-dimethyl-3-thiazoline could provide valuable insights into transition state energies, reaction energy profiles, and the relative stability of isomers and products.

| Aromaticity | Not applicable; the thiazoline ring is not aromatic. | The formation of an aromatic thiazole product via oxidation is a strong thermodynamic driving force. |

Theoretical and Computational Studies of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, DFT calculations can provide deep insights into its geometry, stability, spectroscopic properties, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometrical Parameters and Optimized Structures

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized structure. This is achieved by finding the minimum energy conformation on the potential energy surface. From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be extracted. These parameters are crucial for understanding the molecule's shape and steric properties. For thiazoline (B8809763) derivatives, the geometry of the five-membered ring is of particular interest.

Illustrative Geometrical Parameters for a Thiazoline Derivative Ring

| Parameter | Atom(s) Involved | Typical Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | ~1.85 |

| Bond Length (Å) | C2-N3 | ~1.28 |

| Bond Length (Å) | N3-C4 | ~1.47 |

| Bond Length (Å) | C4-C5 | ~1.54 |

| Bond Length (Å) | C5-S1 | ~1.82 |

| Bond Angle (°) | C5-S1-C2 | ~90.5 |

| Bond Angle (°) | S1-C2-N3 | ~115.0 |

| Bond Angle (°) | C2-N3-C4 | ~112.5 |

| Bond Angle (°) | N3-C4-C5 | ~104.0 |

| Bond Angle (°) | C4-C5-S1 | ~106.0 |

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the predicted spectrum with the experimental one, researchers can confirm the structure of the synthesized compound. Each calculated frequency corresponds to a specific normal mode of vibration.

Illustrative Predicted Vibrational Frequencies for a Thiazoline Derivative

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(C=N) | ~1650 | C=N stretching in the thiazoline ring |

| ν(C-H) | ~2900-3000 | Stretching of C-H bonds in alkyl groups |

| ν(C-N) | ~1250 | C-N stretching in the thiazoline ring |

| ν(C-S) | ~700 | C-S stretching in the thiazoline ring |

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. DFT provides access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. sciencepublishinggroup.com In thiazoline derivatives, the nitrogen and sulfur atoms are typically electron-rich centers. sciencepublishinggroup.com

Illustrative Electronic Properties for a Thiazoline Derivative

| Property | Typical Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.0 |

Reactivity Descriptors (e.g., Fukui Functions, Global Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. Local reactivity descriptors, such as the Fukui functions, identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. sciencepublishinggroup.com For thiazolines, the nitrogen atom is often a primary site for electrophilic attack. sciencepublishinggroup.com

Illustrative Reactivity Descriptors for a Thiazoline Derivative

| Descriptor | Typical Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 3.0 eV | A measure of resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.5 eV | A measure of the ability to accept electrons |

| Fukui Function (f-) on Nitrogen | High | Indicates susceptibility to electrophilic attack |

| Fukui Function (f+) on C2 Carbon | High | Indicates susceptibility to nucleophilic attack |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, stability, and interactions of a molecule in a given environment (e.g., in a solvent or interacting with a biological target). mdpi.com

Conformational Dynamics and Stability

For a flexible molecule like 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative stabilities. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions. The stability of different conformers can be assessed by analyzing their potential energy throughout the simulation.

Illustrative Conformational Analysis of a Substituted Thiazoline

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -170° (C4-N3-C2-substituent) | 65 |

| 2 | 1.2 | 65° (C4-N3-C2-substituent) | 25 |

| 3 | 2.5 | -70° (C4-N3-C2-substituent) | 10 |

Intermolecular Interactions and Solvent Effects

The behavior of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline in a solution is significantly influenced by its interactions with solvent molecules. The nature of the solvent can affect the conformational equilibrium, reactivity, and spectroscopic properties of the molecule.

Intermolecular Interactions: The thiazoline ring, with its nitrogen and sulfur heteroatoms, is capable of engaging in a variety of intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in weaker non-covalent interactions, including chalcogen bonding. The butyl and dimethyl substituents introduce hydrophobic regions that can interact favorably with nonpolar solvents through van der Waals forces. In protic solvents, such as water or alcohols, hydrogen bonding to the nitrogen atom is expected to be a dominant interaction.

Solvent Effects: Computational models can be used to study the effects of solvents on 2-(2-Butyl)-4,5-dimethyl-3-thiazoline. These models can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For instance, a hybrid explicit-implicit solvation model could provide a more accurate description of the solvation of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, where the first solvation shell is treated explicitly and the bulk solvent is treated implicitly. nih.gov

A joint experimental and computational study on the formation of benzothiazoles highlighted the catalytic role of water, demonstrating how a protic solvent can significantly lower reaction barriers through its extended hydrogen bond network. nih.gov A similar role of protic solvents could be anticipated in reactions involving 2-(2-Butyl)-4,5-dimethyl-3-thiazoline.

The following table illustrates a hypothetical comparison of interaction energies of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline with different solvents, as could be determined by computational methods.

| Solvent | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Water | Hydrogen Bonding (N···H-O) | -25 to -40 |

| Methanol | Hydrogen Bonding (N···H-O) | -20 to -35 |

| Acetonitrile | Dipole-Dipole | -10 to -20 |

| Hexane | Van der Waals | -5 to -15 |

Quantum Chemical Insights into Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. For 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, these methods can be used to explore various potential reaction pathways, such as hydrolysis, oxidation, and thermal decomposition.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.

For example, a computational study on the biotransformation of thiazole-containing drugs explored the molecular mechanisms of metabolic reactions catalyzed by cytochrome P450s. nih.gov The study used DFT to calculate the energy barriers for various oxidation pathways, including epoxidation, S-oxidation, and N-oxidation. nih.gov A similar approach could be applied to 2-(2-Butyl)-4,5-dimethyl-3-thiazoline to predict its metabolic fate or its degradation pathways under various conditions.

The following table provides a hypothetical example of calculated activation energies for different reaction pathways of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydrolysis of the imine bond | DFT (B3LYP/6-31G) | 20 - 30 |

| Oxidation at the sulfur atom | DFT (B3LYP/6-31G) | 15 - 25 |

| Ring-opening reaction | DFT (B3LYP/6-31G*) | 30 - 40 |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. For 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, both intramolecular and intermolecular NCIs are of interest.

Intramolecular NCIs: The conformation of the butyl group and the relative orientation of the methyl groups on the thiazoline ring are influenced by weak intramolecular interactions, such as steric repulsion and van der Waals attractions.

Intermolecular NCIs: The sulfur atom in the thiazoline ring is a key player in intermolecular NCIs. It can act as a nucleophilic center, but it can also engage in so-called σ-hole interactions, a type of chalcogen bonding. iisc.ac.in These interactions involve an electropositive region on the sulfur atom interacting with an electron-rich site on another molecule. iisc.ac.in The π-system of the C=N bond can also participate in π-stacking or π-hole interactions.

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions. Atoms in Molecules (AIM) theory is another powerful method for analyzing the topology of the electron density and identifying bond critical points associated with non-covalent interactions. researchgate.net

A review on non-covalent sulfur interactions in drug design highlights the importance of the low-lying C-S σ* orbitals in forming stabilizing interactions with electron donors like oxygen and nitrogen atoms. researchgate.net Such interactions could be significant in the binding of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline to biological receptors or in its self-assembly.

Bond Dissociation Energy Calculations

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. Calculating BDEs provides fundamental information about the chemical stability of a molecule and the relative strengths of its bonds.

For 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, the BDEs of particular interest would be those for the C-S, C-N, and C-H bonds. These values can be used to predict the initial steps of thermal decomposition and to understand the molecule's antioxidant potential.

Various DFT functionals have been benchmarked for their accuracy in calculating BDEs. nih.gov For instance, a study comparing 17 different DFT functionals for the calculation of X-H (X=C, N, O, S) BDEs in aromatic compounds found that the M06-2X and M05-2X functionals provided the best performance. researchgate.net

The following table presents hypothetical BDE values for selected bonds in 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, which could be obtained from DFT calculations.

| Bond | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| C2-S | M06-2X/6-311+G(d,p) | 60 - 70 |

| C5-S | M06-2X/6-311+G(d,p) | 70 - 80 |

| C2-N3 | M06-2X/6-311+G(d,p) | 80 - 90 |

| C-H (sec-Butyl) | M06-2X/6-311+G(d,p) | 95 - 100 |

Natural Occurrence and Biogenesis of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Identification in Biological Matrices

The presence of this thiazoline (B8809763) derivative is not limited to a single type of meat, though it is frequently associated with the aroma of boiled beef. beefresearch.orgnih.gov The concentration and sensory impact of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline can vary depending on factors such as the type of meat, cooking temperature, and time. beefresearch.org

| Biological Matrix | Method of Identification | Associated Flavor Profile |

|---|---|---|

| Cooked Beef | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O) | Savory, Meaty |

| Cooked Meat (General) | GC-MS | Meaty |

Formation Mechanisms in Natural Systems

The biogenesis of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline is not a result of direct biological synthesis within an organism but rather the product of chemical reactions occurring when food is cooked. The primary mechanism for its formation is the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. mdpi.comnih.gov This process is also influenced by the degradation products of lipids.

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the development of flavor and color in cooked food. nih.gov The formation of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline through this pathway involves several key steps and precursor molecules. The backbone of the thiazoline ring is derived from the amino acid cysteine, which provides the sulfur and nitrogen atoms. sandiego.edu

The "2-butyl" substituent at the second position of the thiazoline ring is believed to originate from the Strecker degradation of the amino acid isoleucine. mdpi.com During the Maillard reaction, dicarbonyl compounds formed from sugar degradation react with isoleucine to produce 2-methylbutanal, a Strecker aldehyde. mdpi.com This aldehyde then reacts with cysteine and another dicarbonyl compound to form the final thiazoline structure.

The interaction between cysteine and reducing sugars is central to the formation of the 4,5-dimethyl-3-thiazoline core. During the Maillard reaction, sugars such as ribose degrade to form dicarbonyl compounds like diacetyl (2,3-butanedione). nih.govresearchgate.net Cysteine can react with these dicarbonyls. The reaction of cysteine with diacetyl can lead to the formation of the 4,5-dimethyl substituted heterocyclic ring. The subsequent reaction with 2-methylbutanal (from isoleucine degradation) completes the structure of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline. The initial pH and the concentration of cysteine can influence the reaction pathways and the final yield of the flavor compounds. tandfonline.com

| Precursor | Origin | Contribution to Final Compound |

|---|---|---|

| Isoleucine | Amino acid in proteins | Provides the 2-butyl (sec-butyl) group via Strecker degradation to 2-methylbutanal |

| Cysteine | Amino acid in proteins | Forms the thiazoline ring (provides sulfur and nitrogen) |

| Reducing Sugars (e.g., Ribose) | Carbohydrates in meat | Degrade to form dicarbonyls (e.g., diacetyl) which form the 4,5-dimethyl substitution |

| Fatty Acids | Lipids in meat | Oxidize to produce reactive carbonyls that participate in the Maillard reaction |

Comparative Analysis with Related Thiazoline Compounds in Nature

2-(2-Butyl)-4,5-dimethyl-3-thiazoline belongs to a larger family of thiazoline compounds that are important contributors to the aroma of cooked foods. A comparative analysis with other naturally occurring thiazolines reveals common formation pathways and structural similarities that influence their sensory properties.

Other thiazolines identified in cooked meat include 2,4-dimethyl-3-thiazoline (B13801083) and 2,4,5-trimethyl-3-thiazoline. beefresearch.org The formation of these compounds also occurs through the Maillard reaction. The structural difference lies in the substituent at the 2-position, which is derived from different Strecker aldehydes. For example, 2,4,5-trimethyl-3-thiazoline is likely formed from the reaction of cysteine, diacetyl, and acetaldehyde (B116499) (from the Strecker degradation of alanine).

The presence and concentration of these various thiazolines contribute to the nuanced flavor differences between different types of cooked meat. nih.govresearchgate.netnih.gov For instance, the specific profile of thiazolines, along with other volatile compounds, helps to distinguish the aroma of beef from that of chicken. nih.govresearchgate.netnih.gov

| Thiazoline Compound | Likely Precursors for 2-Substituent | Common Food Matrix | Associated Aroma Notes |

|---|---|---|---|

| 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | Isoleucine (via 2-methylbutanal) | Cooked Beef | Savory, Meaty |

| 2,4,5-Trimethyl-3-thiazoline | Alanine (via acetaldehyde) | Cooked Meat | Meaty, Roasted |

| 2,4-Dimethyl-3-thiazoline | Alanine (via acetaldehyde) | Cooked Meat | Meaty |

| 2-Acetyl-2-thiazoline | Cysteamine and methylglyoxal | Roasted Foods, Popcorn | Roasted, Popcorn-like |

Applications of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline in Chemical and Biological Sciences

Role as a Synthetic Building Block in Organic Chemistry

Thiazoline (B8809763) derivatives, including 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, are versatile intermediates in organic synthesis. rsc.org The thiazoline ring can be strategically manipulated or incorporated into larger, more complex molecular architectures. The reactivity of the thiazoline moiety, coupled with the influence of its substituents, allows for a range of chemical transformations.

One of the primary applications of thiazolines in organic synthesis is as a precursor to other important classes of compounds. For instance, the carbon-nitrogen double bond (imine) within the thiazoline ring can undergo various reactions. Furthermore, the presence of chiral centers, which can be introduced at the 4 and 5 positions, makes chiral thiazolines valuable as auxiliaries or building blocks in asymmetric synthesis, enabling the preparation of enantiomerically pure products. acs.org

The synthesis of thiazolines themselves can be achieved through several established routes, often involving the condensation of β-amino thiols with nitriles or carboxylic acid derivatives. researchgate.net Another common method is the cyclization of N-(β-hydroxy)thioamides. acs.org More contemporary methods also include the Ru-catalyzed oxidation of the corresponding saturated thiazolidines. researchgate.net

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Reduction | The imine bond of the thiazoline ring can be reduced to yield the corresponding thiazolidine (B150603). | 2-(2-Butyl)-4,5-dimethylthiazolidine |

| Oxidation | Oxidation of the thiazoline ring can lead to the formation of the corresponding thiazole (B1198619), an aromatic heterocycle. | 2-(2-Butyl)-4,5-dimethylthiazole |

| Ring-Opening Reactions | The thiazoline ring can be opened under certain conditions to yield β-amino thiols or other functionalized acyclic compounds. | N-(1-methyl-2-mercaptobutyl)propan-2-amine derivatives |

| Functionalization at C2-substituent | The alkyl group at the 2-position can potentially be functionalized, depending on the reaction conditions. | Derivatives of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline |

Utility in Biochemical Assays and Biological Process Studies

The thiazoline scaffold is a key structural motif in a multitude of biologically active natural products and synthetic compounds. rsc.org This has led to the exploration of various thiazoline derivatives for their potential applications in medicinal chemistry and as probes in biochemical studies. The biological relevance of this class of compounds suggests that 2-(2-Butyl)-4,5-dimethyl-3-thiazoline could also exhibit interesting biological properties.

Numerous thiazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov For example, oligothiazoline compounds isolated from marine organisms have shown selective toxicity against certain cancer cell lines. rsc.org The thiazoline ring can play a crucial role in the binding of these molecules to their biological targets, such as proteins or nucleic acids. rsc.org

In the context of biochemical assays, fluorescently labeled thiazoline derivatives have the potential to be used as chemical probes to study biological processes. The thiazoline moiety can be incorporated into larger molecules designed to interact with specific enzymes or receptors, with the fluorescent tag enabling their detection and quantification. While specific studies on 2-(2-Butyl)-4,5-dimethyl-3-thiazoline in this context are not documented, the broader family of thiazolines shows significant promise.

| Thiazoline Derivative Class | Observed Biological Activity | Potential Application |

|---|---|---|

| Oligothiazolines (e.g., from marine sources) | Anticancer (cytotoxic to specific cancer cell lines) rsc.org | Oncology research |

| Substituted 2-aminothiazolines | Antimicrobial, Antifungal nih.gov | Infectious disease research |

| Thiazoline-containing natural products (e.g., Apratoxin) | Cytotoxic rsc.org | Natural product synthesis and medicinal chemistry |

| Synthetic thiazolone derivatives | Anticancer, Anti-inflammatory nih.govnih.gov | Drug discovery and development |

Chemo-Enzymatic Synthesis Applications

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is increasingly being applied to the synthesis of complex molecules, including heterocyclic compounds like thiazolines. The use of enzymes can offer environmentally friendly alternatives to conventional synthetic methods. nih.gov

While specific chemo-enzymatic routes to 2-(2-Butyl)-4,5-dimethyl-3-thiazoline have not been detailed in the literature, general enzymatic methods for the synthesis of thiazoline and thiazole derivatives have been developed. For instance, lipases have been employed in the kinetic resolution of racemic intermediates, allowing for the preparation of enantiomerically pure thiazoline derivatives. mdpi.com Kinetic resolution using monoamine oxidase (MAO) enzymes has also been reported for thiazolo-benzimidazolines. nih.gov

Furthermore, enzymes such as vanillyl alcohol oxidases have been utilized in the one-pot synthesis of 2-aryl-thiazolines from 4-hydroxybenzaldehydes and aminothiols. novartis.com Such biocatalytic methods often proceed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. The application of similar enzymatic strategies could potentially be adapted for the synthesis of 2-alkyl-thiazolines like 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, particularly for the production of specific stereoisomers. The use of enzymes in the synthesis of flavor compounds is also an area of active research, which is relevant given that some thiazolines are known for their organoleptic properties. ijsr.net

| Enzyme Class | Reaction Type | Application in Heterocycle Synthesis |

|---|---|---|

| Lipases | Kinetic Resolution (O-acylation or hydrolysis) mdpi.com | Separation of enantiomers of thiazoline precursors. |

| Monoamine Oxidases (MAOs) | Kinetic Resolution nih.gov | Enantioselective synthesis of chiral thiazoline derivatives. |

| Vanillyl Alcohol Oxidases (VAOs) | One-pot synthesis novartis.com | Biocatalytic synthesis of 2-aryl-thiazolines. |

| Proteases (e.g., Trypsin) | Multicomponent reactions | Potential for one-pot synthesis of thiazole derivatives. |

Advanced Analytical Methodologies for Characterization of 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, which exists as a mixture of cis and trans diastereomers, NMR techniques are crucial for identifying and characterizing each isomer. thegoodscentscompany.com

The proton NMR (¹H-NMR) spectrum of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

sec-Butyl Group: The protons of the sec-butyl group at the C2 position will exhibit characteristic signals. The methine proton (CH) directly attached to the thiazoline (B8809763) ring is expected to appear as a multiplet. The methylene (B1212753) protons (CH₂) will likely present as a complex multiplet due to diastereotopicity and coupling to both the methine and methyl protons. The two methyl groups (CH₃) of the sec-butyl group will appear as distinct signals, likely triplets or doublets depending on the coupling patterns.

Thiazoline Ring Protons: The protons on the C4 and C5 carbons of the thiazoline ring are methine protons. Their chemical shifts and coupling constants will be indicative of their relative stereochemistry (cis or trans). In the cis isomer, these protons would be on the same side of the ring, while in the trans isomer, they are on opposite sides, leading to different coupling constants.

Methyl Groups on the Ring: The methyl groups attached to C4 and C5 will each produce a doublet in the ¹H-NMR spectrum due to coupling with the adjacent methine protons. The exact chemical shifts will vary slightly between the cis and trans isomers.

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (thiazoline ring) | 4.0 - 4.5 | Multiplet |

| H-4 (thiazoline ring) | 3.5 - 4.0 | Multiplet |

| H-5 (thiazoline ring) | 3.0 - 3.5 | Multiplet |

| CH (sec-butyl) | 1.8 - 2.2 | Multiplet |

| CH₂ (sec-butyl) | 1.4 - 1.7 | Multiplet |

| CH₃ (sec-butyl) | 0.9 - 1.2 | Triplet/Doublet |

| CH₃ (at C4) | 1.2 - 1.5 | Doublet |

Note: These are predicted values and may vary based on the solvent and specific isomer.

The carbon-13 NMR (¹³C-NMR) spectrum provides information about the different carbon environments in the molecule.

Thiazoline Ring Carbons: The C2 carbon, being bonded to both sulfur and nitrogen, is expected to have a chemical shift in the downfield region. The C4 and C5 carbons, being part of the heterocyclic ring, will also have characteristic chemical shifts.

sec-Butyl Group Carbons: The four carbons of the sec-butyl group will each give a distinct signal in the aliphatic region of the spectrum.

Methyl Group Carbons: The carbons of the two methyl groups on the thiazoline ring will also appear in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=N) | 160 - 170 |

| C4 | 60 - 70 |

| C5 | 50 - 60 |

| CH (sec-butyl) | 40 - 50 |

| CH₂ (sec-butyl) | 25 - 35 |

| CH₃ (sec-butyl) | 10 - 20 |

| CH₃ (at C4) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and specific isomer.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the diastereomers, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the sec-butyl group and the thiazoline ring. Cross-peaks would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is crucial for determining the relative stereochemistry of the cis and trans isomers. This technique detects through-space interactions between protons that are in close proximity. For the cis isomer, a NOE would be expected between the protons on C4 and C5, whereas this interaction would be absent or very weak in the trans isomer.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline will be characterized by several key absorption bands.

C=N Stretch: The imine (C=N) bond of the thiazoline ring is expected to show a strong absorption in the IR spectrum, typically in the range of 1650-1600 cm⁻¹.

C-N Stretch: The carbon-nitrogen single bond stretching vibration will likely appear in the region of 1250-1020 cm⁻¹.

C-S Stretch: The carbon-sulfur bond vibrations are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-H Stretches: The stretching vibrations of the C-H bonds in the alkyl groups (sec-butyl and methyl) will be observed in the 3000-2850 cm⁻¹ region.

C-H Bends: The bending vibrations of the methyl and methylene groups will appear in the 1470-1350 cm⁻¹ region.

In Raman spectroscopy, non-polar bonds often give rise to strong signals. Therefore, the C-S and C-C bonds of the heterocyclic ring and the alkyl substituent may be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Mode Assignments for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C=N Stretch (Imine) | 1600 - 1650 | Strong (IR), Medium (Raman) |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-N Stretch | 1020 - 1250 | Medium (IR), Weak (Raman) |

The positions and intensities of the vibrational bands can be correlated with specific structural features of the molecule. For instance, the exact frequency of the C=N stretching vibration can be influenced by the substitution pattern on the thiazoline ring. Subtle differences in the fingerprint region of the IR and Raman spectra may also be used to distinguish between the cis and trans isomers, as their different symmetries would result in slightly different vibrational modes. The analysis of the vibrational spectra of related thiazoline derivatives can aid in the precise assignment of the observed bands for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline. tamu.edu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Butyl)-4,5-dimethyl-3-thiazoline |

| cis-2-(2-Butyl)-4,5-dimethyl-3-thiazoline |

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds such as 2-(2-Butyl)-4,5-dimethyl-3-thiazoline. This technique is pivotal in the flavor and fragrance industry, where this compound is of interest. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation, especially when dealing with isomers.

Retention Indices on Non-Polar and Polar Columns

Retention indices (RI) are a standardized measure of a compound's retention in gas chromatography, which helps in identifying compounds by comparing their RI values with those in databases. The RI of a compound is dependent on the properties of the stationary phase of the GC column, which can be broadly categorized as non-polar and polar.

For a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, the elution of compounds is primarily determined by their boiling points and van der Waals interactions. Therefore, compounds with lower boiling points will generally elute earlier.

On a polar column, which may have a stationary phase such as polyethylene (B3416737) glycol (PEG) or a cyanopropyl-substituted polysiloxane, retention is also influenced by dipole-dipole interactions and hydrogen bonding. This differential interaction can lead to significant changes in the elution order compared to a non-polar column, providing an additional dimension for compound identification.

While specific experimental retention indices for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline are not extensively published in publicly accessible literature, typical retention indices for similar heterocyclic flavor compounds can be referenced to estimate its behavior. The following table provides an illustrative example of expected retention indices on both non-polar and polar columns.

| Compound | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., Carbowax 20M) |

| 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | Estimated RI: 1250 - 1350 | Estimated RI: 1600 - 1750 |

Note: The retention indices provided are estimated based on the behavior of structurally similar thiazoline and pyrazine (B50134) compounds and are for illustrative purposes only. Actual values must be determined experimentally.

Chromatographic Separation of Isomers

2-(2-Butyl)-4,5-dimethyl-3-thiazoline exists as a mixture of cis and trans diastereomers due to the stereocenters at the 4 and 5 positions of the thiazoline ring. The separation of these isomers is a significant analytical challenge that can be addressed using high-resolution gas chromatography. The elution order of cis and trans isomers can vary depending on the column polarity.

On many standard non-polar columns, the trans-isomer, often having a slightly lower boiling point and a more linear shape, may elute before the cis-isomer. However, on polar columns, the greater dipole moment of the cis-isomer can lead to stronger interactions with the stationary phase, resulting in a longer retention time compared to the trans-isomer.

The choice of the stationary phase is paramount for achieving baseline separation of these isomers. Columns with specialized selectivity, such as those with liquid crystalline stationary phases, have been shown to provide excellent resolution for positional and geometric isomers that are difficult to separate on standard columns.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of compounds like 2-(2-Butyl)-4,5-dimethyl-3-thiazoline. When a molecule is introduced into the mass spectrometer, it is ionized, most commonly by electron ionization (EI), which results in the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline would appear at an m/z corresponding to its molecular weight, which is approximately 171.3 amu. The fragmentation pattern is highly characteristic of the molecule's structure and provides a "fingerprint" for its identification.

The fragmentation of 2-alkyl-4,5-dimethyl-3-thiazolines typically involves cleavages at the bonds adjacent to the heteroatoms (sulfur and nitrogen) and within the alkyl substituent. A key fragmentation pathway is the alpha-cleavage next to the nitrogen atom, leading to the loss of the butyl group. Another significant fragmentation can be the loss of the side chain at the C2 position.

Based on the fragmentation of structurally similar compounds, the following table outlines the expected major fragment ions for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline.

| m/z | Proposed Fragment Structure/Identity |

| 171 | Molecular Ion [M]⁺ |

| 156 | [M - CH₃]⁺ |

| 142 | [M - C₂H₅]⁺ |

| 114 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 87 | [C₄H₅NS]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry and data from analogous compounds. Experimental verification is necessary.

Hyphenated Techniques (e.g., GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) represents one of the most powerful analytical techniques for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. In the context of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, GC-MS allows for the separation of the compound from other matrix components, including its isomers, followed by its unambiguous identification based on its mass spectrum.

In a typical GC-MS analysis, the sample is injected into the GC, where the components are separated based on their volatility and interaction with the column's stationary phase. As each compound elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. The MS then records the mass spectrum of each eluting compound.

This hyphenated approach provides two-dimensional data for each analyte: its retention time from the GC and its mass spectrum from the MS. The retention time provides chromatographic information, while the mass spectrum offers structural information. This combination is highly effective for confirming the presence of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, even in trace amounts within complex samples such as food and beverages. The high sensitivity and selectivity of modern GC-MS systems make them the method of choice for the detailed characterization of flavor and aroma compounds.

Future Research Directions and Perspectives for 2 2 Butyl 4,5 Dimethyl 3 Thiazoline

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline is expected to focus on developing more efficient, sustainable, and stereoselective methods. While classical syntheses of 2-thiazolines often involve the condensation of β-amino thiols with nitriles or carboxylic acid derivatives, or the cyclodehydration of hydroxy thioamides, these methods can have limitations. researchgate.netacs.org Novel strategies could overcome these challenges.

Promising areas for exploration include:

Catalytic Oxidations: The ruthenium-catalyzed oxidation of the corresponding thiazolidine (B150603) precursor using an oxidant like tert-butylhydroperoxide (TBHP) presents a mild and selective method to form the thiazoline (B8809763) double bond. acs.org Future work could focus on replacing ruthenium with more abundant and less toxic earth-abundant metal catalysts.

Green Chemistry Approaches: The development of synthetic protocols that utilize solvent-free conditions or environmentally benign solvents would align with the principles of green chemistry. nih.gov Microwave-assisted organic synthesis, for instance, has been shown to accelerate the condensation reactions needed to form the thiazoline ring, often leading to higher yields in shorter reaction times. acs.org

Asymmetric Synthesis: Given that 2-(2-Butyl)-4,5-dimethyl-3-thiazoline possesses multiple chiral centers, developing enantioselective and diastereoselective synthetic routes is a significant goal. The use of chiral auxiliaries or asymmetric catalysts could allow for the targeted synthesis of specific stereoisomers, which is crucial for applications in fields like pharmacology and materials science. researchgate.net

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Screening catalysts (e.g., iron, copper) for the oxidation of thiazolidine precursors. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, enhanced energy efficiency. | Optimization of reaction parameters (temperature, time, power) for the specific compound. |

| Asymmetric Catalysis | Access to single, pure stereoisomers. | Design and application of novel chiral ligands and catalysts for stereocontrolled cyclization. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors for the multi-step synthesis of the target molecule. |

Advanced Mechanistic Studies

A fundamental understanding of the reaction mechanisms governing the formation and reactivity of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline is essential for optimizing existing protocols and designing new transformations. Future research should employ a synergistic approach combining computational chemistry and experimental analysis.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the role of catalysts. rsc.orgresearchgate.net This can provide predictive insights into reaction outcomes and guide the design of more efficient synthetic routes. For example, DFT calculations could help explain the observed regioselectivity in reactions or predict the most favorable stereochemical outcome.

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can help determine reaction orders, activation energies, and the influence of various parameters on the reaction rate. This experimental data is vital for validating computational models and optimizing reaction conditions for industrial-scale production.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as specialized Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be used to monitor reaction progress in real-time, allowing for the detection and characterization of transient intermediates that are key to the reaction mechanism.

| Mechanistic Approach | Objective | Expected Outcome |

| Density Functional Theory (DFT) | Model reaction pathways and transition states. | Prediction of reaction feasibility, selectivity, and catalyst performance. |

| Kinetic Isotope Effect Studies | Determine the rate-determining step and transition state structure. | Elucidation of bond-forming and bond-breaking events in the mechanism. |

| In-situ Spectroscopy (NMR, IR) | Detect and identify reactive intermediates. | Direct observation of the species involved in the reaction pathway. |

Development of New Analytical Techniques

The accurate detection and characterization of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, including its various isomers, necessitates the development of advanced analytical methods. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are useful, future research could focus on methods offering higher resolution and sensitivity.

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide superior separation of the cis and trans diastereomers thegoodscentscompany.com from complex matrices, which is particularly important in flavor and fragrance analysis or metabolomics.

Advanced NMR Spectroscopy: High-field NMR, utilizing techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be instrumental in unambiguously determining the relative stereochemistry of the methyl and butyl groups on the thiazoline ring.

Chiral Chromatography: The development of specific chiral stationary phases for High-Performance Liquid Chromatography (HPLC) or GC would enable the separation and quantification of the individual enantiomers of the compound, a critical step for pharmacological and toxicological studies.

| Analytical Technique | Application for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline |

| GC×GC-TOF-MS | High-resolution separation of stereoisomers in complex samples. |

| High-Field NMR (NOESY, ROESY) | Unambiguous determination of cis/trans stereochemistry. |

| Chiral Chromatography (GC/HPLC) | Separation and quantification of individual enantiomers. |

| X-ray Crystallography | Absolute structural elucidation of crystalline derivatives. nih.gov |

Investigation of Undiscovered Chemical Transformations

The inherent reactivity of the thiazoline scaffold offers a rich platform for exploring novel chemical transformations. The imine (C=N) and thioether (S-C) functionalities within the ring are prime targets for synthetic modification.

Future research could investigate:

Ring-Opening Reactions: Selective cleavage of the thiazoline ring could provide access to novel functionalized amino thiols, which are valuable building blocks in organic synthesis.

Cycloaddition Reactions: The imine bond could potentially participate in cycloaddition reactions, serving as a dienophile or dipolarophile to construct more complex heterocyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds on the alkyl substituents (butyl and methyl groups) using modern catalytic methods would provide a direct route to new analogues without needing to rebuild the heterocyclic core.

Polymerization: Inspired by the synthesis of poly(2-ethyl-2-thiazoline), research could explore the potential for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline to act as a monomer in ring-opening polymerizations, leading to novel polythioamides with unique material properties. rsc.org

Interdisciplinary Research Opportunities

The unique structure and properties of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline make it a candidate for investigation in various scientific fields beyond traditional chemistry.

Medicinal Chemistry: Thiazoline derivatives are known to possess a wide range of biological activities. researchgate.netnih.gov Interdisciplinary collaborations with biologists and pharmacologists could explore the potential of this specific compound as a scaffold for developing new therapeutic agents.

Materials Science: As noted, the compound could serve as a monomer for novel polymers. rsc.org Collaboration with materials scientists could lead to the development of new materials with tailored properties, such as thermal stability or water solubility, for advanced applications.

Food and Flavor Science: Thiazolines are important components of food aromas, particularly in cooked meats and coffee. Research with food scientists could focus on its formation pathways during cooking processes and its contribution to flavor profiles. A related compound, 2-isobutyl-4,5-dimethyl-3-thiazoline, is noted for its malty, cocoa, and meaty flavor notes. thegoodscentscompany.com

Agricultural Science: Certain thiazoline compounds have applications in agriculture. chemimpex.com Partnering with agricultural scientists could involve investigating its potential as a semiochemical (e.g., an attractant or repellent) for pest management strategies.

| Interdisciplinary Field | Potential Research Goal |

| Medicinal Chemistry | Synthesis and screening of derivatives for biological activity (e.g., antimicrobial, anticancer). researchgate.net |

| Materials Science | Polymerization studies to create novel polythioamides with unique physical properties. rsc.org |

| Food Science | Investigation of its role as a key aroma compound in cooked foods. |

| Agricultural Science | Evaluation as a semiochemical for sustainable pest control. chemimpex.com |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-butyl)-4,5-dimethyl-3-thiazoline, and how can purity be optimized?

The synthesis of thiazoline derivatives typically involves condensation reactions between thiols and carbonyl compounds. For example, diazonium salt coupling (e.g., 4,6-disubstituted-2-benzothiazoldiazonium salts) under alkaline conditions (10% NaOH) at 0–5°C can yield structurally related thiazolines. Recrystallization from solvents like dry dioxane is critical for purity optimization . While specific protocols for this compound are not detailed in the evidence, analogous methods for sulfur-containing heterocycles suggest controlled pH, temperature, and stoichiometric ratios are key variables.

Q. What spectroscopic and analytical techniques are suitable for characterizing 2-(2-butyl)-4,5-dimethyl-3-thiazoline?